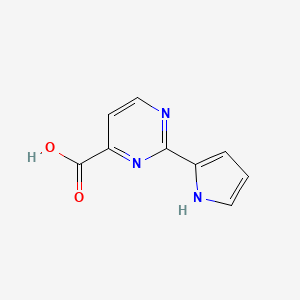

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid

Description

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrole ring at the 2-position and a carboxylic acid group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The pyrrole ring contributes π-electron density, enhancing aromatic stacking interactions, while the carboxylic acid group enables hydrogen bonding and metal coordination.

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-5-11-8(12-7)6-2-1-4-10-6/h1-5,10H,(H,13,14) |

InChI Key |

BWWOTQUYQZFXRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminopyrimidine with 2-formylpyrrole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.

Reduction: Formation of reduced pyrrole-pyrimidine derivatives.

Substitution: Formation of substituted pyrrole-pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pyrrolo[3,2-d]pyrimidin-4-one Derivatives

Pyrrolo[3,2-d]pyrimidin-4-one derivatives are novel compounds that inhibit the enzyme myeloperoxidase (MPO) .

MPO Inhibitors

- Pyrrolo[3,2-d]pyrimidin-4-one derivatives show promise as inhibitors of MPO, potentially with selectivity against related enzymes like lactoperoxidase (LPO) and thyroid peroxidase (TPO) .

- MPO's Role: MPO is an enzyme found in polymorphonuclear leukocytes (PMNs) and macrophages, playing a crucial role in combating infections . However, MPO can also contribute to tissue damage and diseases such as atherosclerosis .

- MPO's Dual Role in Atherosclerosis: MPO may exacerbate atherosclerosis by increasing lipid accumulation via LDL particle aggregation and reducing reverse cholesterol transport by acting on the HDL protein apoA1 .

- MPO and ApoA1 Interaction: MPO binds to apoA1 in plasma and targets tyrosine residues that interact with the macrophage ABCA1 transporter during cholesterol efflux .

Pyrrole-2-carboxamides

- Anti-TB Activity: Pyrrole-2-carboxamides have shown potent anti-tuberculosis (anti-TB) activity . Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide group significantly improves anti-TB activity .

- Structure-Activity Relationship (SAR) Studies: SAR studies indicate that specific substituents on the pyrrole ring can influence activity. For instance, a 2-adamantyl group at the carboxamide position can lead to potent anti-TB activity .

- Metabolic Stability: The position of substituents on the pyrrole ring affects metabolic stability. Compounds with substituents at the 4-position of the R1 group (e.g., 2-fluorophenyl, 2-fluoro-3-pyridyl) are vulnerable to metabolic clearance .

Pyrimidine-2-carboxylic Acid in Solar Cells

- Electron-Accepting and Anchoring Group: Pyrimidine-2-carboxylic acid can be used as an electron-accepting and anchoring group in dye-sensitized solar cells .

- Coordination Bonds with TiO2: The anchoring group forms coordination bonds with TiO2, facilitating interaction and improving electron transfer .

- Overall Conversion Efficiency: Dye-sensitized solar cells using pyrimidine-2-carboxylic acid exhibit a higher overall conversion efficiency compared to those using cyanoacrylic acid .

Potential Applications

Based on the documented applications of related compounds, 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid may have the following applications:

- Medicinal Chemistry:

- Material Science:

- Receptor Chemistry :

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

The following sections compare 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid with structurally related pyrimidine-carboxylic acid derivatives, focusing on synthesis, reactivity, and applications.

Substituent Effects on Reactivity and Bioactivity

Key Insights :

- Substituent Position : The placement of the pyrrole or pyridyl group (2- vs. 4-position) significantly alters electronic properties. For example, cppH (pyridyl at 2-position) forms stable Ru(II) complexes due to enhanced chelation, whereas pyrrole-substituted analogs may prioritize π-stacking in drug design .

- Bioactivity: Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives exhibit antimicrobial activity, suggesting that substituting pyrimidine with sulfur-containing heterocycles enhances biological targeting .

Physicochemical Properties

Key Insights :

- LogP Differences : The pyrrole-substituted compound (LogP ~1.2) is less lipophilic than phenylthio analogs (LogP ~3.1), suggesting better aqueous solubility for drug delivery applications .

Biological Activity

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 216.20 g/mol. The compound features a pyrimidine ring substituted with a pyrrole moiety and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the condensation of pyrrole derivatives with pyrimidine precursors under controlled reaction conditions. Specific synthetic routes include:

- Cyclization reactions : Utilizing appropriate catalysts to promote the formation of the pyrimidine ring.

- Functional group modifications : Introducing carboxylic acid groups via oxidation or substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies showed that it induces cytotoxic effects in several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and mitochondrial targeting, similar to other known anticancer agents .

Case Studies

- Antibacterial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested against clinical isolates of Staphylococcus aureus and exhibited significant antibacterial activity, suggesting its potential in treating infections caused by resistant pathogens .

- Anticancer Activity : In a recent study, the compound was tested alongside established anticancer drugs like cisplatin. Results indicated that it had comparable efficacy in inhibiting cell proliferation in resistant cancer cell lines, making it a candidate for further development as an anticancer agent .

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |

| Anticancer | A549 (lung cancer) | IC50 = 15 µM | |

| Anticancer | HeLa (cervical cancer) | IC50 = 20 µM |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic Questions

Q. What synthetic methodologies are employed to synthesize 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid and its derivatives?

- Methodology : The compound and its analogs are synthesized via peptide coupling reactions, such as acylation between thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives and aminopyrimidines. For example, pyridyl amides are prepared by reacting thienopyrimidine-4-carboxylic acids with 2- or 4-aminopyridines under optimized conditions (e.g., DMF as a solvent, room temperature, and inert gas purging). Reaction progress is monitored using TLC or HPLC, followed by purification via crystallization or column chromatography . Cyclopropane-containing analogs (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) are synthesized using palladium-catalyzed cross-coupling or cyclopropanation reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity .

- Liquid Chromatography-Mass Spectrometry (LCMS) : To verify molecular weight and purity (>95%) .

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and identifying degradation products under stress conditions (e.g., light, heat) .

Q. What are the solubility properties of pyrimidine-4-carboxylic acid derivatives, and how do they influence experimental design?

- Methodology : Pyrimidine-4-carboxylic acid derivatives are sparingly soluble in polar solvents like water but show better solubility in DMSO (20 mg/mL) or ethanol (0.25 mg/mL). Stock solutions are prepared in DMSO (purged with nitrogen to prevent oxidation) and diluted in aqueous buffers for biological assays. Solubility testing via nephelometry or UV-Vis spectroscopy is recommended to avoid precipitation in vitro .

Q. What safety considerations are critical when handling pyrimidine-4-carboxylic acid derivatives in laboratory settings?

- Methodology :

- Storage : Under inert gas (argon) at -20°C to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (data from SDS) .

- Waste Disposal : Neutralize acidic solutions before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the pyrrole moiety into pyrimidine-4-carboxylic acid derivatives?

- Methodology :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)2) or copper catalysts for coupling reactions to improve yield .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene for reaction efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies are effective in analyzing and resolving contradictions between computational docking studies and experimental antimicrobial activity data?

- Methodology :

- Reassess Docking Parameters : Adjust binding site flexibility or hydration effects in silico models (e.g., using AutoDock Vina) .

- Validate Assay Conditions : Test clinical microbial strains alongside standard strains (e.g., S. aureus ATCC 25923) to account for resistance variability .

- Stability Testing : Use LCMS to confirm compound integrity in culture media, as degradation may reduce bioactivity .

Q. What metabolic pathways and enzyme interactions are hypothesized for pyrrole-pyrimidine hybrids, and how can they be experimentally validated?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with DNA polymerases or kinases using fluorescence-based assays (e.g., Kinase-Glo®) .

- Metabolite Identification : Incubate compounds with liver microsomes and analyze metabolites via LC-MS/MS .

- Gene Expression Profiling : Use qPCR or RNA-seq to assess transcriptional changes in microbial or mammalian cells .

Q. How can researchers determine the subcellular localization of this compound derivatives in cellular studies?

- Methodology :

- Fluorescent Tagging : Conjugate derivatives with fluorophores (e.g., FITC) and visualize via confocal microscopy .

- Subcellular Fractionation : Isolate nuclear/cytoplasmic fractions via differential centrifugation and quantify compound distribution using LCMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.